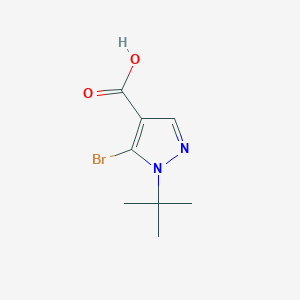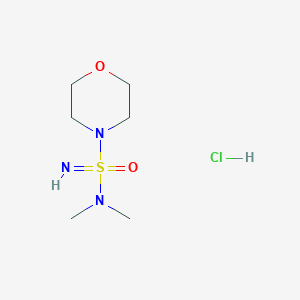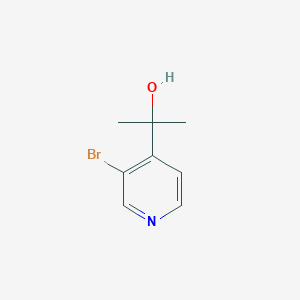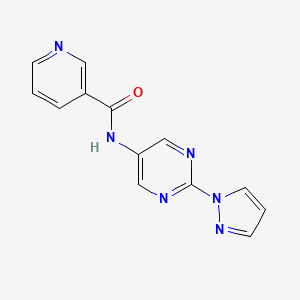
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
概要
説明
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Reagents such as carbodiimides (e.g., EDC or DCC) are used for amide bond formation, while alcohols and acids are used for esterification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-chloro-1-tert-butyl-1H-pyrazole-4-carboxylic acid
- 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the bromine atom can serve as a versatile handle for further functionalization.
特性
IUPAC Name |
5-bromo-1-tert-butylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSMCKQHZYSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2839924.png)
![(3Z)-3-{[(3-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2839926.png)

![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)

![(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2839931.png)
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)
![2-cyano-N-(3-hydroxyphenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2839936.png)
![10-(4-ethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2839938.png)



![2-chloro-4-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2839945.png)
